molecular formula C14H13F3O5 B8461759 Diethyl (2,3,4-trifluorobenzoyl)malonate

Diethyl (2,3,4-trifluorobenzoyl)malonate

Cat. No. B8461759
M. Wt: 318.24 g/mol
InChI Key: YHUWZVIOEQHFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (2,3,4-trifluorobenzoyl)malonate is a useful research compound. Its molecular formula is C14H13F3O5 and its molecular weight is 318.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl (2,3,4-trifluorobenzoyl)malonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (2,3,4-trifluorobenzoyl)malonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diethyl (2,3,4-trifluorobenzoyl)malonate

Molecular Formula

C14H13F3O5

Molecular Weight

318.24 g/mol

IUPAC Name

diethyl 2-(2,3,4-trifluorobenzoyl)propanedioate

InChI

InChI=1S/C14H13F3O5/c1-3-21-13(19)9(14(20)22-4-2)12(18)7-5-6-8(15)11(17)10(7)16/h5-6,9H,3-4H2,1-2H3

InChI Key

YHUWZVIOEQHFGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C1=C(C(=C(C=C1)F)F)F)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.6 g (0.148 mol) of magnesium filings are initially introduced into 8.1 ml of ethanol, the reaction is started with a few drops of carbon tetrachloride, and a solution of 21.8 g (0.136 mol) of diethyl malonate in 15 ml of ethanol and 58 ml of toluene is then added dropwise such that the internal temperature is between 50 and 60° C. The mixture is then subsequently stirred at 60° C. for one hour. A solution of 27.6 g (0.15 mol) of 2,3,4-trifluorobenzoyl chloride in 15.4 ml of toluene is added dropwise at -10 to -5° C. and the mixture is subsequently stirred at 0° C. for one hour and then overnight, while warming to room temperature. It is poured onto 60 ml of ice-water, 9.7 ml of concentrated sulphuric acid are added and the mixture is extracted with toluene. The extract is washed with saturated sodium chloride solution and the solvent is removed in vacuo. Crude yield: 45.2 g
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
8.1 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
58 mL
Type
solvent
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
15.4 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
9.7 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

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